Comparative MIC Values Against MRSA Clinical Isolates: Vancomycin vs. Lipoglycopeptides
In a study of 780 MRSA clinical isolates, lipoglycopeptides demonstrated substantially lower MIC₅₀ and MIC₉₀ values compared to vancomycin. Telavancin exhibited MIC₅₀/MIC₉₀ of 0.06/0.125 µg/mL, dalbavancin 0.016/0.06 µg/mL, and oritavancin 0.06/0.125 µg/mL, while vancomycin served as the comparator baseline [1]. The difference in MIC values indicates up to 8-fold greater in vitro potency for the lipoglycopeptide class compared to vancomycin and teicoplanin [2].
| Evidence Dimension | In vitro antimicrobial activity (MIC₅₀/MIC₉₀) against MRSA |
|---|---|
| Target Compound Data | Vancomycin: baseline comparator (specific values not provided; served as reference for lipoglycopeptide activity) |
| Comparator Or Baseline | Telavancin: MIC₅₀ 0.06 µg/mL, MIC₉₀ 0.125 µg/mL; Dalbavancin: MIC₅₀ 0.016 µg/mL, MIC₉₀ 0.06 µg/mL; Oritavancin: MIC₅₀ 0.06 µg/mL, MIC₉₀ 0.125 µg/mL |
| Quantified Difference | Up to 8-fold lower MIC values for lipoglycopeptides compared to vancomycin and teicoplanin |
| Conditions | Broth microdilution with 0.002% polysorbate 80; n=780 MRSA clinical isolates |
Why This Matters
Lower MIC values for lipoglycopeptides demonstrate enhanced in vitro potency, but procurement decisions must also consider that this in vitro advantage does not consistently translate to superior clinical efficacy compared to vancomycin.
- [1] Gostev VV, Sulian OS, Kalinogorskaya OS, et al. Comparative activity of lipoglycopeptide antibiotics against gram-positive bacteria. Antibiot Khimioter. 2022;67(9-10):18-24. View Source
- [2] Kebriaei R, Rice SA, Singh NB, et al. Combinations of (lipo)glycopeptides with β-lactams against MRSA: susceptibility insights. J Antimicrob Chemother. 2020;75(10):2894-2901. View Source
